(Z)-10-Hydroxyamitriptyline

Descripción general

Descripción

Bromo benceno-13C6: es un compuesto isotópico marcado donde los seis átomos de carbono del anillo bencénico son reemplazados por isótopos de carbono-13. Este compuesto se utiliza principalmente en la investigación científica debido a su singular marcaje isotópico, que permite estudios detallados en diversos campos como la química, la biología y la medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromo benceno-13C6 se sintetiza mediante la bromación del benceno-13C6, que es benceno donde los seis átomos de carbono son isótopos de carbono-13. El proceso de bromación generalmente implica el uso de bromo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio o el bromuro férrico . La reacción se lleva a cabo en condiciones controladas para garantizar la sustitución selectiva de un átomo de hidrógeno por un átomo de bromo.

Métodos de producción industrial: La producción industrial del bromo benceno-13C6 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el manejo cuidadoso del bromo y el uso de sistemas catalíticos eficientes para maximizar el rendimiento y la pureza. El producto se purifica luego mediante destilación o recristalización para lograr la pureza isotópica deseada.

Análisis De Reacciones Químicas

Tipos de reacciones: El bromo benceno-13C6 se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleofílica aromática donde el átomo de bromo es reemplazado por otros nucleófilos.

Reacciones de acoplamiento: Se utiliza comúnmente en reacciones de acoplamiento catalizadas por paladio, como la reacción de Suzuki, para formar enlaces carbono-carbono.

Reacciones de Grignard: El bromo benceno-13C6 se puede convertir en bromuro de fenilmagnesio, un reactivo de Grignard, que luego puede reaccionar con varios electrófilos.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Hidróxido de sodio o hidróxido de potasio en soluciones acuosas o alcohólicas.

Acoplamiento de Suzuki: Catalizador de paladio, base (p. ej., carbonato de potasio) y ácido borónico.

Formación de reactivo de Grignard: Virutas de magnesio en éter seco.

Productos principales:

Reacciones de sustitución: Los productos dependen del nucleófilo utilizado, como los derivados de fenol o anilina.

Reacciones de acoplamiento: Compuestos biarílicos.

Reacciones de Grignard: Alcoholes, ácidos carboxílicos o cetonas, según el electrófilo.

Aplicaciones Científicas De Investigación

El bromo benceno-13C6 se utiliza ampliamente en la investigación científica debido a su marcaje isotópico. Algunas de sus aplicaciones incluyen:

Química: Se utiliza como trazador en los mecanismos de reacción y estudios cinéticos. Ayuda a comprender las rutas e intermediarios involucrados en las reacciones químicas.

Biología: Se emplea en estudios metabólicos para rastrear la incorporación y transformación de derivados del benceno en sistemas biológicos.

Medicina: Se utiliza en el desarrollo de fármacos y estudios farmacocinéticos para rastrear la distribución y el metabolismo de las moléculas de fármacos.

Industria: Se aplica en la síntesis de compuestos marcados para su uso en diversos procesos industriales y control de calidad.

Mecanismo De Acción

El mecanismo de acción del bromo benceno-13C6 se relaciona principalmente con su función como compuesto marcado. Los isótopos de carbono-13 permiten el seguimiento y la cuantificación del compuesto en varios sistemas. En sistemas biológicos, se puede utilizar para estudiar las vías metabólicas y el destino de los derivados del benceno. El marcaje isotópico no altera significativamente la reactividad química del compuesto, pero proporciona un medio para monitorear su comportamiento utilizando técnicas como la espectroscopia de resonancia magnética nuclear.

Comparación Con Compuestos Similares

Compuestos similares:

Bromobenceno: La versión no marcada del bromo benceno-13C6, utilizada en reacciones similares pero sin el marcaje isotópico.

Clorobenceno-13C6: Otro compuesto marcado isotópicamente donde el átomo de cloro reemplaza al átomo de bromo.

Fluorobenceno-13C6: Similar al bromo benceno-13C6 pero con un átomo de flúor en lugar de bromo.

Unicidad: El bromo benceno-13C6 es único debido a su marcaje isotópico, que permite estudios detallados en diversos campos. La presencia de isótopos de carbono-13 lo hace particularmente valioso en la espectroscopia de resonancia magnética nuclear y otras técnicas analíticas. Su reactividad es similar a la del bromobenceno, pero el marcaje isotópico proporciona información adicional sobre los mecanismos y vías de reacción.

Propiedades

IUPAC Name |

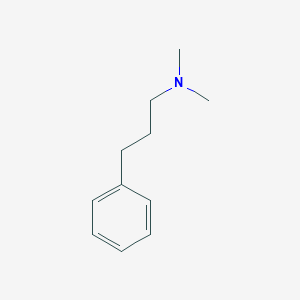

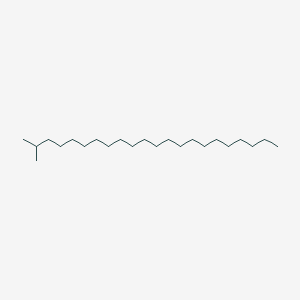

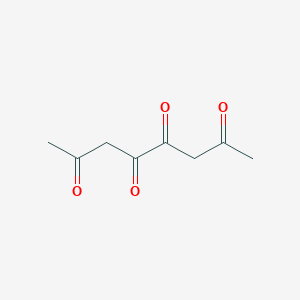

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBJXOKAFHZAI-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873787 | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-82-6, 72402-20-1 | |

| Record name | 10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYAMITRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does (Z)-10-Hydroxyamitriptyline differ from its E-isomer in terms of clinical outcome prediction?

A: Research suggests that higher plasma levels of this compound, along with (Z)-10-hydroxynortriptyline and amitriptyline itself, were associated with a better clinical outcome in patients with depression. Conversely, higher levels of the E-isomers of these metabolites (E-10-hydroxyamitriptyline and E-10-hydroxynortriptyline) alongside nortriptyline, were linked to a poorer outcome. [] This highlights a potential difference in the pharmacological effects of these isomers. Further research is needed to understand the mechanisms underlying these observations.

Q2: What is the significance of N-glucuronidation in the metabolism of this compound?

A: Studies have identified this compound-N-glucuronide as a significant metabolite in human urine. [] This conjugation pathway, resistant to acid hydrolysis but susceptible to enzymatic cleavage, contributes significantly to the overall metabolism of this compound. This finding highlights the importance of considering multiple metabolic pathways when studying this compound.

Q3: How can analytical techniques help differentiate between the isomers of 10-hydroxyamitriptyline?

A: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) [] and liquid chromatography tandem mass spectrometry (LC-MS/MS) [] have proven effective in separating and quantifying both this compound and its E-isomer in biological samples. These techniques provide the sensitivity and specificity needed to distinguish between the closely related isomers, contributing to accurate metabolic profiling in research and clinical settings.

Q4: Can genetic variations influence the metabolism of this compound?

A: Research indicates a link between CYP2C19 genotype and the metabolic ratios of amitriptyline demethylation. [] While the study primarily focused on amitriptyline and nortriptyline, variations in CYP2C19 activity could potentially influence the formation and clearance of downstream metabolites like this compound. Further investigation is needed to confirm a direct link and understand its clinical implications.

Q5: What are the implications of being able to measure this compound enantiomers?

A: The ability to analyze individual enantiomers of this compound in human urine [] offers valuable insights into the stereoselective metabolism of amitriptyline. This knowledge is crucial for understanding potential differences in pharmacological activity and toxicity profiles between enantiomers, potentially leading to more personalized treatment approaches.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)